molecular formula C7H2Br2ClF3 B2909926 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene CAS No. 2470436-04-3

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene

Cat. No. B2909926
M. Wt: 338.35
InChI Key: DVSWILSUFCDZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-5-(chloromethyl)benzene is a chemical compound with the molecular formula C7H5Br2Cl . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of a similar compound, 1,3-Dibromo-5-(chloromethyl)-2-methylbenzene, has a molecular formula of C8H7Br2Cl .


Chemical Reactions Analysis

Again, while specific reactions involving 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene are not available, DBH has been used in various chemical reactions. For example, it has been used for the direct 1,2-dibromination of alkenes .

Scientific Research Applications

Esterification in Organic Synthesis

Specific Scientific Field

Organic chemistry and synthetic organic chemistry.

Summary of the Application

Esterification is a fundamental transformation of carbonyl functionality, essential in both academia and industry. The ester functional group plays a crucial role in biological systems and the production of various products, including cosmetics, plasticizers, pharmaceuticals, flavor chemicals, and more. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as a metal-free catalyst for direct esterification reactions.

Experimental Procedure

Results and Outcomes

  • Air- and moisture-tolerant conditions simplify synthetic and isolation procedures .

Oxidation of Thiols to Disulfides

Specific Scientific Field

Organic chemistry and oxidation reactions.

Summary of the Application

DBDMH acts as an efficient and selective agent for the oxidation of thiols (sulfhydryl compounds) to disulfides. This transformation is valuable in various chemical processes.

Experimental Procedure

Results and Outcomes

  • Selective oxidation without unwanted side reactions .

Synthesis of Benzoxazoles, Benzimidazoles, and Oxazolo[4,5-b]pyridines

Specific Scientific Field

Heterocyclic chemistry and organic synthesis.

Summary of the Application

DBDMH serves as an efficient homogeneous catalyst for the synthesis of heterocyclic compounds, specifically benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines.

Experimental Procedure

Results and Outcomes

  • DBDMH acts as a cost-effective and accessible catalyst for these transformations .

Safety And Hazards

The safety and hazards of similar compounds like 1,3-Dibromo-5-chlorobenzene include skin and eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,3-dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSWILSUFCDZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)Br)F)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene

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